4-Pentan-3-yl-1,4-thiazinane 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pentan-3-yl-1,4-thiazinane 1,1-dioxide is a heterocyclic organic compound that belongs to the thiazinane family. It is commonly referred to as pentamidine and is used as an antiprotozoal and antifungal agent. Pentamidine has been used in the treatment of various diseases, including leishmaniasis, African trypanosomiasis, and Pneumocystis pneumonia.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentan-3-yl-1,4-thiazinane 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1-bromo-3-chloropropane with a suitable amine in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF). This reaction yields the six-membered cyclic sulfamoyl acetamide esters, which can be further hydrolyzed and coupled with other compounds to form the desired thiazinane derivative .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the compound meets the required standards for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
4-Pentan-3-yl-1,4-thiazinane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfone group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfides, and various substituted thiazinane derivatives. These products have different properties and applications depending on the functional groups introduced during the reactions.
Scientific Research Applications
4-Pentan-3-yl-1,4-thiazinane 1,1-dioxide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and its potential as a biochemical probe.
Medicine: Investigated for its antiprotozoal and antifungal properties, making it a candidate for treating diseases like leishmaniasis and African trypanosomiasis.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Pentan-3-yl-1,4-thiazinane 1,1-dioxide involves its interaction with specific molecular targets in pathogens. It disrupts the function of essential enzymes and proteins, leading to the death of the pathogen. The compound’s antifungal and antiprotozoal effects are primarily due to its ability to interfere with the synthesis of nucleic acids and proteins in the target organisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Pentan-3-yl-1,4-thiazinane 1,1-dioxide include other thiazinane derivatives and related heterocyclic compounds such as:
Uniqueness
What sets this compound apart from these similar compounds is its specific structure and the presence of the sulfone group, which imparts unique chemical and biological properties. Its effectiveness as an antiprotozoal and antifungal agent makes it particularly valuable in medical applications.
Properties
IUPAC Name |
4-pentan-3-yl-1,4-thiazinane 1,1-dioxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2S/c1-3-9(4-2)10-5-7-13(11,12)8-6-10/h9H,3-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZICLJLTDSWGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1CCS(=O)(=O)CC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.